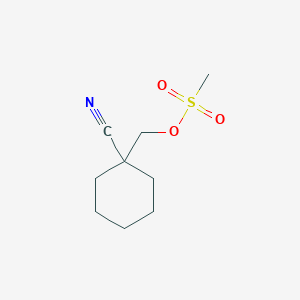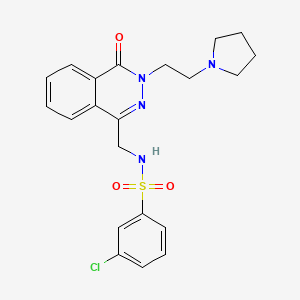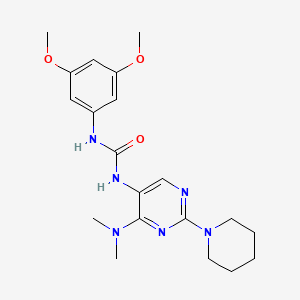
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C20H28N6O3 and its molecular weight is 400.483. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor/Anticancer Activity
A study on the synthesis of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones demonstrated significant in vitro cytotoxic and antitumor activities. The compounds were synthesized via Mannich condensation and evaluated for their antitumor efficacy, with one compound showing notable effectiveness. This research suggests a potential application of such compounds, including 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea derivatives, in cancer treatment due to their cytotoxic properties (Venkateshwarlu et al., 2014).
Polyamides Containing Uracil and Adenine
Research into the synthesis of polyamides incorporating uracil and adenine demonstrates the compound's role in creating materials with specific molecular recognition features. These polyamides, synthesized through reactions involving components such as urea, showcase their potential in biologically relevant applications, hinting at the broad utility of urea derivatives in materials science (Hattori & Kinoshita, 1979).
Complexation-induced Unfolding of Heterocyclic Ureas
A study on the complexation-induced unfolding of heterocyclic ureas revealed that these compounds can dimerize through multiple hydrogen bonds, forming robust sheetlike structures. This property underscores the potential use of urea derivatives in self-assembly and nanostructure formation, offering insights into the design of new materials and molecular devices (Corbin et al., 2001).
Synthesis of Novel Pyrimidines
Another investigation focused on the synthesis of novel pyrimidines, demonstrating the versatility of urea derivatives in synthesizing various heterocyclic compounds. These compounds have potential applications in drug discovery and development, highlighting the compound's utility in medicinal chemistry (Vijayakumar et al., 2014).
Cytotoxic Heterocyclic Compounds
Research into the synthesis of cytotoxic heterocyclic compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents showed promising growth inhibitory effects against cancer cell lines. This study exemplifies the therapeutic potential of urea derivatives in oncology, contributing to the development of new anticancer agents (Mansour et al., 2020).
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-25(2)18-17(13-21-19(24-18)26-8-6-5-7-9-26)23-20(27)22-14-10-15(28-3)12-16(11-14)29-4/h10-13H,5-9H2,1-4H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBUKFUCMNQZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

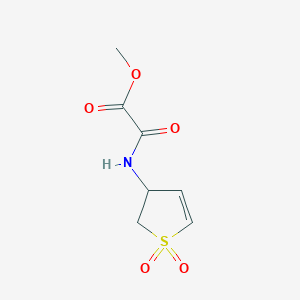
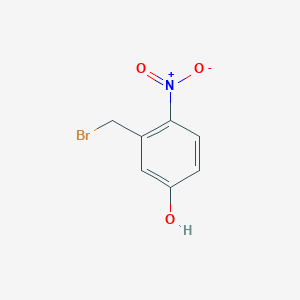
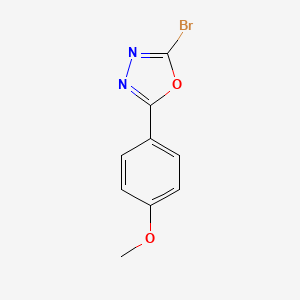
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)

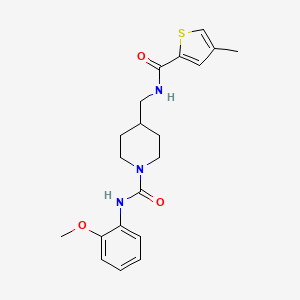


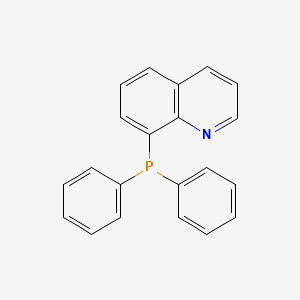
![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
